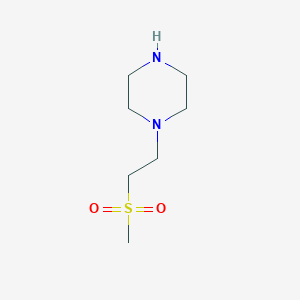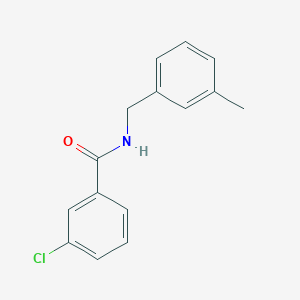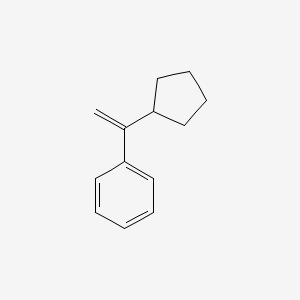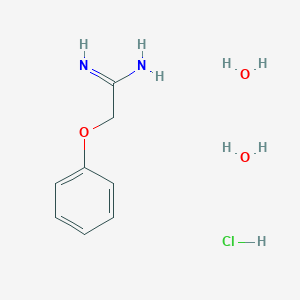![molecular formula C15H14N2S B1636944 1-(1-Phenylethyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B1636944.png)
1-(1-Phenylethyl)-1H-benzo[d]imidazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Phenylethyl)-1H-benzimidazole-2-thiol is a chemical compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenylethyl)-1H-benzo[d]imidazole-2-thiol typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and introduction of the thiol group. One common method involves the reaction of o-phenylenediamine with acetophenone in the presence of a strong acid catalyst to form the benzimidazole ring. The thiol group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Phenylethyl)-1H-benzimidazole-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding benzimidazole derivative without the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides
Reduction: Benzimidazole derivatives
Substitution: Various substituted benzimidazole derivatives
Applications De Recherche Scientifique
1-(1-Phenylethyl)-1H-benzimidazole-2-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(1-Phenylethyl)-1H-benzo[d]imidazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to inhibition or modulation of their activity. The benzimidazole ring can interact with nucleic acids and other biomolecules, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylethylamine: A primary amine with similar structural features but lacks the benzimidazole ring and thiol group.
Benzimidazole: The parent compound without the phenylethyl and thiol groups.
2-Mercaptobenzimidazole: Similar structure but lacks the phenylethyl group.
Uniqueness
1-(1-Phenylethyl)-1H-benzimidazole-2-thiol is unique due to the presence of both the phenylethyl and thiol groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H14N2S |
|---|---|
Poids moléculaire |
254.4 g/mol |
Nom IUPAC |
3-(1-phenylethyl)-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C15H14N2S/c1-11(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-15(17)18/h2-11H,1H3,(H,16,18) |
Clé InChI |
PDBWDOMEHQVCTH-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3NC2=S |
SMILES canonique |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1636863.png)


![Ethyl 6-benzylidene-1-(3-chlorophenyl)-4,5-dihydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1636876.png)


![Phenyl 2-aminobenzo[d]thiazole-6-carboxylate](/img/structure/B1636890.png)

![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B1636903.png)





